Furo[2,3-b]pyridine-2-carbaldehyde

Catalog No.
S1488837
CAS No.
109274-92-2
M.F
C8H5NO2
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furo[2,3-b]pyridine-2-carbaldehyde

CAS Number

109274-92-2

Product Name

Furo[2,3-b]pyridine-2-carbaldehyde

IUPAC Name

furo[2,3-b]pyridine-2-carbaldehyde

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C8H5NO2/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-5H

InChI Key

LSMDPNNOISGCOJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)OC(=C2)C=O

Synonyms

Furo[2,3-b]pyridine-2-carboxaldehyde (9CI)

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2)C=O

Medicinal Chemistry:

  • Drug Discovery: Furo[2,3-b]pyridine derivatives have been investigated for their potential to modulate various biological processes, including cell proliferation, enzyme activity, and signal transduction pathways []. Studies suggest their potential as therapeutic agents for cancer, neurodegenerative diseases, and inflammation [, ].
  • Antimicrobial Activity: Some studies have reported the antimicrobial activity of furo[2,3-b]pyridine derivatives against various bacterial and fungal strains []. Further research is needed to explore their potential as novel antimicrobial agents.

Material Science:

  • Organic Photovoltaics: Furo[2,3-b]pyridine derivatives are being explored as potential materials for organic photovoltaic (OPV) cells. Their unique properties, such as light absorption and charge transport capabilities, make them promising candidates for developing efficient and cost-effective solar cell technologies [].
  • Organic Light-Emitting Diodes (OLEDs): Similar to their application in OPVs, furo[2,3-b]pyridine derivatives are being investigated for their potential use in OLEDs due to their luminescent properties [].

Synthetic Chemistry:

  • Building Blocks for Complex Molecules: Furo[2,3-b]pyridine-2-carbaldehyde can serve as a valuable building block for the synthesis of more complex molecules with diverse functionalities. Its reactive formyl group allows for further chemical modifications, enabling the creation of novel materials and compounds with various properties.

Furo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound characterized by a fused furan and pyridine ring structure with an aldehyde functional group at the 2-position. This compound is part of a broader class of furo[2,3-b]pyridines, which have garnered attention due to their potential applications in medicinal chemistry, particularly as kinase inhibitors. The unique structural features of furo[2,3-b]pyridine derivatives allow for diverse functionalization, making them versatile intermediates in organic synthesis.

Typical for aldehydes and heterocycles:

  • Condensation Reactions: It can undergo condensation with amines to form imines or with other carbonyl compounds to yield more complex structures.
  • Nucleophilic Additions: The aldehyde group is reactive towards nucleophiles, allowing for the formation of alcohols upon reduction or addition reactions.
  • Cross-Coupling Reactions: The presence of functional groups at the 3- and 5-positions facilitates palladium-mediated cross-coupling reactions, which are valuable for synthesizing complex organic molecules .

Research indicates that furo[2,3-b]pyridine derivatives exhibit significant biological activity. They have been explored for their potential as:

  • Kinase Inhibitors: These compounds serve as hinge-binding replacements in the design of kinase inhibitors, which are crucial in cancer therapy and other diseases characterized by dysregulated kinase activity.
  • Antiviral Agents: Some studies have suggested that related compounds may exhibit antiviral properties, although specific data on furo[2,3-b]pyridine-2-carbaldehyde itself is limited .

The synthesis of furo[2,3-b]pyridine-2-carbaldehyde typically involves several steps:

  • Formation of the Furo[2,3-b]pyridine Core: Starting from suitable precursors like 2,5-dichloronicotinic acid, a series of reactions including esterification and cyclization are employed to construct the core structure.
  • Aldehyde Introduction: The introduction of the aldehyde group can be achieved through Vilsmeier-Haack formylation or similar electrophilic methods. This step is critical for enhancing the compound's reactivity and biological potential .
  • Functionalization: Subsequent reactions allow for further modifications at various positions on the ring system to optimize biological activity.

Furo[2,3-b]pyridine-2-carbaldehyde has several applications:

  • Medicinal Chemistry: Its derivatives are being investigated as potential drugs targeting various kinases implicated in cancer and other diseases.
  • Organic Synthesis: The compound serves as an important building block in the synthesis of more complex organic molecules due to its versatile reactivity.

Studies on furo[2,3-b]pyridine derivatives reveal insights into their interactions with biological targets. Molecular docking studies indicate that these compounds can effectively bind to kinase active sites, suggesting a mechanism for their inhibitory action. Additionally, theoretical studies have explored adsorption processes between related compounds and metal clusters, highlighting their potential in catalysis and materials science .

Furo[2,3-b]pyridine-2-carbaldehyde shares structural similarities with several other compounds. Here are some comparable structures:

Compound NameStructure DescriptionUnique Features
Furo[3,2-b]pyridineSimilar fused ring system but different positional isomerDifferent reactivity patterns
Pyridine-2-carbaldehydePyridine core with an aldehyde groupLacks the furan component
Furan-2-carbaldehydeFuran core with an aldehyde groupNo pyridine ring; different biological activity
5-Chloro-furo[2,3-b]pyridineChlorinated derivativeEnhanced reactivity due to halogen substitution

The uniqueness of furo[2,3-b]pyridine-2-carbaldehyde lies in its specific arrangement of atoms that allows for distinct chemical reactivity and biological activity compared to its analogs. Its ability to serve as a hinge binder in kinase inhibitors further distinguishes it within this class of compounds.

XLogP3

1.4

Dates

Modify: 2023-08-15

Explore Compound Types